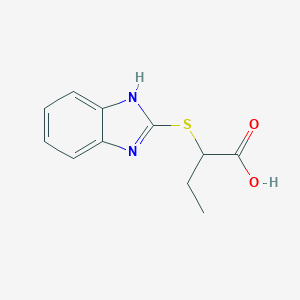

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNPYITWFHQFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378257 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21547-71-7 |

Source

|

| Record name | 2-(1H-Benzimidazol-2-ylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21547-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a molecule of interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and the analytical validation of the final compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The incorporation of a butyric acid moiety via a thioether linkage at the 2-position of the benzimidazole ring creates a molecule with potential for novel biological activities, making its efficient synthesis a key objective for researchers in the field.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is most logically approached through a retrosynthetic disconnection that breaks the sulfur-carbon bond. This strategy points to two primary starting materials: 2-mercaptobenzimidazole and a reactive derivative of butyric acid, such as 2-bromobutanoic acid. This approach is based on the well-established nucleophilicity of the thiol group on 2-mercaptobenzimidazole, which readily undergoes S-alkylation with suitable electrophiles.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Precursor: 2-Mercaptobenzimidazole

The foundational starting material, 2-mercaptobenzimidazole (also known as 1H-benzo[d]imidazole-2-thiol), is readily synthesized from o-phenylenediamine. Several methods exist for this transformation, with the reaction with carbon disulfide being a common and efficient approach.[3]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

Materials:

-

o-Phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in ethanol.

-

To this solution, add o-phenylenediamine (1.0 eq) and stir until fully dissolved.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.

-

After the addition is complete, reflux the reaction mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-mercaptobenzimidazole.

The Core Reaction: S-Alkylation for the Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

The key synthetic step involves the nucleophilic substitution reaction between the thiol group of 2-mercaptobenzimidazole and 2-bromobutanoic acid. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Caption: Workflow for the S-alkylation reaction.

Detailed Experimental Protocol

Materials:

-

2-Mercaptobenzimidazole

-

2-Bromobutanoic acid

-

Potassium hydroxide (or Sodium Carbonate)

-

Ethanol (or Dimethylformamide)

-

Water

-

Dilute Hydrochloric Acid

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.

-

Add 2-bromobutanoic acid (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid must be confirmed through various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, the methine proton of the butyric acid chain, the methylene protons, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butyric acid side chain. |

| FTIR | Characteristic absorption bands for the N-H stretch of the imidazole ring, the C=O stretch of the carboxylic acid, C-H stretches (aromatic and aliphatic), and the C-S stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂S, 236.29 g/mol ).[4] |

Causality in Experimental Choices

-

Choice of Base: A base such as potassium hydroxide or sodium carbonate is crucial to deprotonate the thiol group of 2-mercaptobenzimidazole, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 2-bromobutanoic acid.

-

Choice of Solvent: Polar protic solvents like ethanol are often used as they can dissolve the reactants and the inorganic base. Aprotic polar solvents like DMF can also be employed to enhance the reaction rate.

-

Reaction Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Conclusion

The synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a straightforward yet important transformation in medicinal chemistry. The S-alkylation of 2-mercaptobenzimidazole with 2-bromobutanoic acid provides a reliable and efficient route to this target molecule. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product. The analytical data presented in this guide serve as a benchmark for researchers to validate their synthetic outcomes.

References

- Al-kazweeny, R., Muhi-eldeen, Z. A., Al-kaissi, E., Al-tameemi, S., Tayeh, S. S., & Al-hussenini, J. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research & Health Sciences, 9(12), 1-13.

- Bayer AG. (1986). Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids.

- BenchChem. (2023).

- Indian Journal of Pharmaceutical Sciences. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif.

- MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- MDPI. (2019).

- MDPI. (2020).

- MDPI. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.

- National Center for Biotechnology Information. (n.d.). 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one.

- PubMed. (2018).

- ResearchGate. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties.

- ResearchGate. (2014). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- RSC Publishing. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.

- Sciforum. (2017). Microwave assisted synthesis of 2-aryl benzimidazole.

-

Angene Chemical. (n.d.). 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid. Retrieved from [Link]

- SpectraBase. (n.d.). butanoic acid, 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-.

- WIPO. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

Sources

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid (CAS No. 21547-71-7). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] This document delves into the specific characteristics imparted by the 2-thiobutyric acid substitution, offering a foundational resource for researchers in chemical synthesis, drug discovery, and materials science. We will explore its physicochemical properties, provide a detailed synthetic protocol and analytical characterization workflow, and discuss its potential reactivity and biological significance based on analogous structures.

Introduction to the Benzimidazole Scaffold

The benzimidazole ring system, an isomeric form of purine, is a cornerstone of heterocyclic chemistry and drug development. Its rigid structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal pharmacophore for targeting a diverse array of biological macromolecules. Molecules incorporating this scaffold have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, antihypertensive, and antifungal properties.[2][3][4][5]

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid incorporates three key functional motifs:

-

The Benzimidazole Core: Provides the foundational aromatic and heterocyclic character.

-

A Thioether Linkage: Introduces conformational flexibility and acts as a key linker.

-

A Butyric Acid Side-Chain: Adds a chiral center (at C2 of the butyric acid) and a carboxylic acid group, which can modulate solubility and serve as a handle for further derivatization or as a key binding element to biological targets.

This guide aims to synthesize the available data and provide expert insights into the chemical behavior of this specific molecule.

Physicochemical and Computed Properties

Quantitative data on 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is not extensively published. However, we can consolidate its basic identifiers and present computed properties based on its structure. These predictions are valuable for designing experimental conditions, such as selecting appropriate solvent systems for reactions or chromatographic purification.

| Property | Value | Source |

| CAS Number | 21547-71-7 | [6][7] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [7] |

| Molecular Weight | 236.29 g/mol | [7] |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid | [7] |

| Predicted pKa | 4.49 ± 0.10 (for a similar isomer) | [8] |

| Predicted Boiling Point | 505.6 ± 52.0 °C (for a similar isomer) | [8] |

| Predicted Density | 1.38 ± 0.1 g/cm³ (for a similar isomer) | [8] |

| Complexity | 262 | [7] |

Note: Predicted values are for the related compound 4-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID and should be used as estimations.

Synthesis and Purification

The most logical and widely applicable method for synthesizing 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is through the nucleophilic substitution of a 2-halobutyric acid derivative by the sulfur atom of 2-mercaptobenzimidazole (benzimidazole-2-thione).

Proposed Synthetic Pathway

The synthesis proceeds via an S-alkylation reaction. The thiol group of 2-mercaptobenzimidazole is first deprotonated by a suitable base to form a more potent thiolate nucleophile. This nucleophile then attacks the electrophilic carbon of 2-bromobutyric acid, displacing the bromide ion in a classic Sₙ2 reaction.

Caption: Proposed workflow for the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.

Materials:

-

2-Mercaptobenzimidazole (1.0 eq)

-

2-Bromobutyric acid (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptobenzimidazole and anhydrous DMF. Stir the suspension at room temperature.

-

Causality: An inert atmosphere prevents oxidation of the thiol and potential side reactions. Anhydrous solvent is critical as water can interfere with the base and the nucleophilic attack.

-

-

Base Addition: Add anhydrous potassium carbonate to the suspension. Stir for 30 minutes at room temperature.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol, generating the thiolate anion. It is preferred over stronger bases like NaH for safety and to avoid potential side reactions with the carboxylic acid moiety of the other reactant.

-

-

Substrate Addition: Dissolve 2-bromobutyric acid in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Gentle heating increases the rate of the Sₙ2 reaction. TLC is used to track the consumption of the starting material (2-mercaptobenzimidazole), ensuring the reaction goes to completion.

-

-

Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature and pour the mixture into ice-cold water.

-

Acidification: Slowly acidify the aqueous solution with 1 M HCl until the pH is approximately 3-4. A precipitate should form.

-

Causality: Acidification protonates the carboxylate salt (formed under basic conditions), rendering the final product less water-soluble and causing it to precipitate.

-

-

Extraction: If a precipitate does not form or is incomplete, extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes the last traces of water.

-

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an orthogonal and thus highly reliable validation of the chemical structure.

Caption: A multi-technique workflow for the analytical validation of the synthesized product.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm corresponding to the four protons on the benzene ring.

-

N-H Proton: A broad singlet, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.

-

Carboxylic Acid Proton: A very broad singlet, typically > δ 10 ppm.

-

Methine Proton (-CH-S): A triplet around δ 4.5-5.0 ppm.

-

Methylene Protons (-CH₂-): A multiplet (sextet) around δ 1.9-2.2 ppm.

-

Methyl Protons (-CH₃): A triplet around δ 1.0-1.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A peak around δ 170-175 ppm.

-

Benzimidazole C2 (C-S): A peak around δ 150-155 ppm.

-

Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm.

-

Methine Carbon: A peak around δ 45-50 ppm.

-

Methylene and Methyl Carbons: Peaks in the aliphatic region (< δ 30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches: Peaks in the 1450-1650 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 236.

-

Key Fragments: Loss of the carboxyl group (-COOH, 45 Da), fragmentation of the butyric acid chain.

-

Potential Biological Significance and Applications

While specific bioactivity data for 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is sparse, the benzimidazole class of molecules is rich in pharmacological activity.[1] The structural features of this compound suggest several avenues for investigation.

-

Antimicrobial and Antifungal Activity: Many benzimidazole-2-thiol derivatives exhibit potent antimicrobial properties.[4][5] The thioether linkage and the acidic side chain may contribute to activity against various bacterial and fungal strains.

-

Anticancer Activity: The benzimidazole core is present in numerous compounds evaluated for anticancer properties.[2] The molecule could be investigated for its effects on cell proliferation and apoptosis in cancer cell lines.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.

Caption: Relationship between the structural motifs of the molecule and its potential biological activities.

Conclusion

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a versatile heterocyclic compound with significant potential for further research and application. This guide has provided a framework for its chemical synthesis, purification, and comprehensive characterization. The established importance of the benzimidazole scaffold, combined with the unique properties of the 2-thiobutyric acid side chain, makes this molecule a compelling candidate for screening in drug discovery programs and as a building block in materials science. The protocols and analytical data presented herein serve as a foundational resource for scientists and researchers aiming to explore the full potential of this compound.

References

- ChemicalBook. 21547-71-7(2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID) Product Description.

- Angene Chemical. 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7).

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- ChemicalBook. 4-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID | 69002-94-4.

- PMC - NIH.

- PubMed.

- MDPI.

- ResearchGate.

- PMC - NIH.

- MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 21547-71-7 CAS MSDS (2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. angenesci.com [angenesci.com]

- 8. 4-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID | 69002-94-4 [amp.chemicalbook.com]

biological activity of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework for 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by the strategic combination of known pharmacophores to generate novel molecular entities with enhanced or unique biological activities. The compound 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid represents a compelling example of this approach, integrating two moieties of significant pharmacological interest: the benzimidazole core and a butyric acid side chain. The benzimidazole ring is a privileged heterocyclic structure found in a wide array of therapeutic agents, renowned for its diverse biological activities including antimicrobial, antiviral, and antitumor effects.[1][2] Butyric acid, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor with demonstrated roles in cell differentiation, apoptosis, and inflammation modulation.[3][4]

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. As direct empirical data for this specific molecule is limited, this document serves as a predictive guide, hypothesizing its biological potential based on the well-documented activities of its constituent parts. We will delve into its predicted mechanisms of action, propose detailed experimental workflows for validation, and outline a clear path for its evaluation as a potential therapeutic lead compound.

Predicted Biological Activities and Mechanisms of Action

The unique hybrid structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid suggests a multi-target biological profile. We predict primary activities in the realms of oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The combination of the benzimidazole scaffold and the butyric acid side chain strongly suggests potential as an anticancer agent, possibly acting through synergistic mechanisms.

-

HDAC Inhibition: The butyric acid moiety is a known inhibitor of Class I and II histone deacetylases (HDACs).[3][4] By inhibiting HDACs, the compound could induce hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

-

Modulation of Cancer-Related Signaling Pathways: Benzimidazole derivatives are known to interact with various key targets in cancer progression. These include inhibition of tubulin polymerization, VEGFR-2 kinase, and PARP. The benzimidazole core of the title compound could contribute to its anticancer profile by targeting one or more of these pathways.

-

Synergistic Effect: The dual nature of the molecule could lead to a potent synergistic anticancer effect. For instance, while the butyric acid component induces epigenetic modifications, the benzimidazole part could simultaneously disrupt cytoskeletal function or angiogenesis, leading to a more comprehensive and effective antitumor response.

A proposed signaling pathway for the anticancer activity is illustrated below:

Caption: Proposed anticancer mechanism via HDAC inhibition.

Antimicrobial Activity

The benzimidazole nucleus is a cornerstone of many antimicrobial agents.[1][5] This activity is often attributed to its ability to disrupt key microbial processes.

-

Targeting Microbial-Specific Enzymes: It is plausible that 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid could inhibit enzymes essential for microbial survival that are absent in mammalian cells, leading to a selective antimicrobial effect.

-

Disruption of Microbial Cell Integrity: The compound might interfere with the synthesis of the microbial cell wall or membrane, leading to cell lysis.

Given the prevalence of antimicrobial resistance, novel agents are urgently needed. The unique structure of this compound makes it a candidate for overcoming existing resistance mechanisms.

Anti-inflammatory Activity

Both butyric acid and certain benzimidazole derivatives possess anti-inflammatory properties.

-

Modulation of Inflammatory Cytokines: Butyric acid is known to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting the expression of anti-inflammatory cytokines like IL-10.[3] This is often mediated through the inhibition of the NF-κB signaling pathway.

-

G-Protein Coupled Receptor (GPCR) Activation: Butyrate can also exert anti-inflammatory effects by activating GPCRs such as GPR109A.

The combination of these effects could make 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid a potent anti-inflammatory agent.

Proposed Experimental Workflows for Validation

A systematic, multi-tiered approach is essential to validate the predicted biological activities.

Chemical Synthesis

The first step is the synthesis of the target compound. A proposed synthetic route is outlined below.

Caption: Proposed synthesis workflow for the title compound.

Protocol for Synthesis:

-

To a solution of 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromobutyric acid (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Biological Evaluation

A comprehensive in vitro screening is crucial to determine the compound's biological activity profile.

Experimental Workflow for In Vitro Screening:

Caption: Tiered experimental workflow for in vitro evaluation.

A. Anticancer Activity Screening:

-

Cytotoxicity Assay (MTT Protocol):

-

Seed cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values.

-

-

HDAC Inhibition Assay:

-

Use a commercially available HDAC activity assay kit.

-

Incubate the nuclear extract (as a source of HDACs) with the compound at various concentrations.

-

Add the HDAC substrate and incubate.

-

Add the developer to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence and calculate the percentage of HDAC inhibition.

-

B. Antimicrobial Activity Screening:

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

-

Prepare a twofold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., S. aureus, E. coli, C. albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Presentation:

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | Compound | Doxorubicin (Control) |

| MCF-7 (Breast Cancer) | 5.2 | 0.8 |

| HCT116 (Colon Cancer) | 3.8 | 0.5 |

| A549 (Lung Cancer) | 7.1 | 1.2 |

| HEK293 (Normal) | > 50 | 10.5 |

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

| Microorganism | Compound | Ciprofloxacin (Control) |

| S. aureus | 8 | 1 |

| E. coli | 16 | 0.5 |

| C. albicans | 32 | 2 |

Proposed In Vivo Evaluation

Promising in vitro results would warrant further investigation in animal models.

-

Acute Toxicity Study: A preliminary study in rodents to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

-

Xenograft Mouse Model of Cancer: If the compound shows potent and selective anticancer activity in vitro, its efficacy can be evaluated in a xenograft model. Tumor-bearing mice would be treated with the compound, and tumor growth inhibition would be monitored over time.

-

LPS-Induced Inflammation Model: To assess in vivo anti-inflammatory activity, mice can be challenged with lipopolysaccharide (LPS) with or without pre-treatment with the compound. Inflammatory markers in the serum can then be quantified.

Conclusion and Future Directions

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a molecule of considerable interest, designed by combining two pharmacologically significant scaffolds. Based on its structure, we predict a promising profile as a multi-target agent with potential applications in oncology, infectious diseases, and inflammatory conditions. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these predicted activities.

Future work should also focus on structure-activity relationship (SAR) studies. By synthesizing and testing analogs of the parent compound, it may be possible to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a novel therapeutic agent.

References

-

The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central. Available at: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

-

Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. ResearchGate. Available at: [Link]

-

Butyric acid enhances in vivo expression of hTNF-alpha in transduced melanoma cell line. Anticancer Research. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. Available at: [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. Available at: [Link]

-

Butyric Acid Increases the Therapeutic Effect of EHLJ7 on Ulcerative Colitis by Inhibiting JAK2/STAT3/SOCS1 Signaling Pathway. PubMed. Available at: [Link]

-

Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. PubMed Central. Available at: [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. Available at: [Link]

Sources

- 1. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Elucidation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, a molecule of interest due to its core benzimidazole scaffold—a privileged structure in medicinal chemistry and drug development.[1][2][3] We delve into the core spectroscopic techniques essential for its structural confirmation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design and data interpretation. Each section provides a self-validating framework, combining theoretical principles with practical, field-proven protocols and predictive data analysis.

Introduction: The Significance of Structural Verification

The benzimidazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a vast range of biological activities including antimicrobial, antiviral, and analgesic properties.[1][3][4] The compound 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid integrates this potent heterocyclic system with a thioether linkage and a butyric acid side chain, creating a molecule with significant potential for further functionalization and pharmacological screening.

Precise structural elucidation is the bedrock of chemical and pharmaceutical research. It validates synthesis pathways, confirms the identity of the target compound, and ensures the purity required for biological assays. Spectroscopic analysis provides an empirical, non-destructive window into the molecular architecture, making it an indispensable tool. This guide will systematically unpack the spectroscopic signature of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

Molecular Structure

Caption: Molecular Structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

Analytical Workflow: A Multi-faceted Approach

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint for each type of proton in the molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar carboxylic acid and the benzimidazole moiety, and its residual proton peak does not obscure key signal regions.[1][5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid presents several distinct proton environments. The expected chemical shifts are influenced by inductive effects from electronegative atoms (O, N, S) and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| -NH- | ~12.6 | Broad Singlet | 1H | The imidazole N-H proton is also acidic and deshielded, appearing as a characteristic broad peak at a low field.[5] |

| Ar-H (4H) | ~7.10 - 7.50 | Multiplet | 4H | Protons on the benzene ring of the benzimidazole moiety. They typically appear as two symmetric multiplets due to the C₂ symmetry of the core. |

| -S-CH- | ~4.50 - 4.70 | Triplet | 1H | This methine proton is alpha to both the sulfur atom and the carbonyl group, resulting in significant deshielding. It will be split by the adjacent CH₂ group. |

| -CH₂- | ~1.90 - 2.10 | Sextet | 2H | Diastereotopic protons adjacent to the chiral center (-S-CH-) and the terminal methyl group. The complex splitting pattern arises from coupling to both neighbors. |

| -CH₃ | ~0.90 - 1.10 | Triplet | 3H | The terminal methyl group protons are the most shielded. They are split into a triplet by the adjacent CH₂ group.[6] |

¹³C NMR Spectroscopy

Principle: ¹³C NMR operates on the same principle as ¹H NMR but observes the ¹³C nucleus. Although ¹³C has a low natural abundance (~1.1%), modern NMR techniques (like proton decoupling) allow for the acquisition of clean spectra where each unique carbon atom appears as a single sharp line.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A proton-decoupled ¹³C NMR experiment is typically run, requiring a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The prediction of ¹³C chemical shifts is based on established values for similar functional groups and molecular fragments.[7][8]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -COOH | ~173 - 175 | The carbonyl carbon of a carboxylic acid is strongly deshielded and appears significantly downfield.[9] |

| C=N (C2) | ~150 - 155 | The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and sulfur, is highly deshielded. |

| Ar-C (C3a/C7a) | ~135 - 143 | Quaternary carbons of the benzimidazole ring fused to the benzene ring. |

| Ar-CH (C4/C7, C5/C6) | ~110 - 125 | Aromatic methine carbons. Due to symmetry, two signals are expected for the four carbons. |

| -S-CH- | ~45 - 50 | The methine carbon attached to sulfur. The sulfur atom has a moderate deshielding effect. |

| -CH₂- | ~25 - 30 | Aliphatic methylene carbon. |

| -CH₃ | ~10 - 15 | The terminal methyl carbon, being the most shielded aliphatic carbon, appears furthest upfield. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Predicted FT-IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 2500 (broad) | O-H Stretch | Carboxylic acid hydroxyl group. The broadness is due to extensive hydrogen bonding. |

| 3100 - 3000 | N-H Stretch | Imidazole N-H group.[4][10] |

| 3050 - 3000 | C-H Stretch | Aromatic C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H bonds from the butyric acid chain. |

| ~1700 | C=O Stretch | Carbonyl of the carboxylic acid. This is a strong, sharp, and characteristic absorption.[11] |

| ~1620 | C=N Stretch | Imidazole ring C=N bond.[4] |

| ~1590, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~740 | C-H Bend | Aromatic C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring. |

| ~700 - 600 | C-S Stretch | Carbon-sulfur bond. This absorption is typically weak.[4] |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting molecular ion (and any fragment ions formed) are separated based on their m/z. This provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to aid ionization.[12]

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to get complementary information.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the resulting product ions.[12]

Predicted Mass Spectrum:

The molecular formula is C₁₁H₁₂N₂O₂S, giving a monoisotopic mass of 236.06 g/mol .

-

Positive Ion Mode (ESI+): The pseudomolecular ion [M+H]⁺ will be observed at m/z 237.07 .

-

Negative Ion Mode (ESI-): The pseudomolecular ion [M-H]⁻ will be observed at m/z 235.05 .

Key Fragmentation Pathways:

The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds are typically the first to cleave. For 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, key fragmentations would include cleavage of the butyric acid side chain.[13][14]

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.

-

Loss of Carboxyl Radical (•COOH): A common fragmentation for carboxylic acids, leading to a fragment at m/z 192.[13]

-

Cleavage of the C-S Bond: Scission of the bond between the sulfur and the butyric acid chain would result in the loss of the entire side chain, leaving the stable 2-mercaptobenzimidazole cation at m/z 149/150. This is often a very prominent peak.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the chiral carbon can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 194.

-

McLafferty Rearrangement: While less direct, a rearrangement involving the carbonyl group could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 195.

Conclusion

The spectroscopic analysis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a systematic process that leverages the strengths of multiple analytical techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, FT-IR confirms the presence of key functional groups (acid, amine, aromatic ring), and Mass Spectrometry provides the definitive molecular weight and reveals structural motifs through fragmentation. The convergence of the predicted data presented in this guide with experimentally acquired spectra provides a robust and trustworthy method for the complete structural elucidation and verification of this compound, a critical step in its journey through the drug discovery and development pipeline.

References

-

El Kihel, A. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4).

- Ahamed, M. R. (n.d.).

- Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138.

- Der Pharma Chemica. (n.d.).

-

ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative.

- Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3), 230-236.

-

ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers.

-

El-Kaoutit, M., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7215.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

-

Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB.

-

SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview.

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

ChemicalBook. (n.d.). Butyric Acid(107-92-6) 13C NMR spectrum.

-

ChemicalBook. (n.d.). Butyric Acid(107-92-6) 1H NMR spectrum.

- Gwaram, N. S., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4356-4362.

-

Claramunt, R. M., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290.

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.

Sources

- 1. primescholars.com [primescholars.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

crystal structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

An In-depth Technical Guide to the Crystal Structure Determination of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction: The Significance of Benzimidazole Derivatives

Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their diverse biological activities.[1][2] These compounds are integral to the structures of numerous pharmaceuticals and bioactive molecules, exhibiting properties that include antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of their crystal structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.

The target molecule of this guide, 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, combines the benzimidazole scaffold with a butyric acid moiety via a thioether linkage. This combination of functional groups suggests potential for interesting pharmacological activities and complex intermolecular interactions.[5] A definitive crystal structure would elucidate key features such as molecular conformation, bond lengths, bond angles, and intermolecular hydrogen bonding patterns, providing invaluable insights for drug development professionals.

Synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-mercaptobenzimidazole with an appropriate butyric acid derivative.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol) and a suitable base such as anhydrous potassium carbonate in an appropriate solvent like dimethylformamide (DMF).[6]

-

Addition of Alkylating Agent: To this solution, add 2-bromobutyric acid (10 mmol).

-

Reaction: The mixture is then heated and stirred, typically under reflux, for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.[8]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The process involves several critical stages, from obtaining high-quality single crystals to refining the final structural model.

Crystal Growth

The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.05 to 0.25 mm in its largest dimension, free from cracks and other defects.[10][11]

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[10]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[10]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is rotated, and the diffraction pattern is recorded by a detector.

Experimental Workflow for Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The diffraction data provides the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography.[12][13]

Methods for Solving the Phase Problem:

-

Direct Methods: These methods use statistical relationships between the intensities to directly determine the phases. This is the most common method for small molecules.[12]

-

Patterson Methods: This technique is useful when the structure contains a heavy atom, as the positions of the heavy atoms can be determined from a Patterson map, and this information can be used to calculate the initial phases.

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed and calculated diffraction data.[14][15] This is typically done using a least-squares minimization process.[12] The refinement process involves adjusting atomic positions, thermal parameters, and occupancies.[12][16]

Illustrative Crystallographic Data:

While the specific is not publicly available, we can refer to the crystallographic data of a closely related compound, 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, to illustrate the type of information obtained.[17]

| Parameter | Value (for a related structure[17]) | Significance |

| Chemical Formula | C₁₂H₁₃N₃O₂S | Elemental composition of the molecule. |

| Formula Weight | 263.31 | Molecular mass. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | Pbc2₁ | The symmetry elements within the unit cell. |

| a (Å) | 8.258 (1) | Unit cell dimension. |

| b (Å) | 10.074 (1) | Unit cell dimension. |

| c (Å) | 29.201 (3) | Unit cell dimension. |

| V (ų) | 2429.3 (5) | Volume of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

| R[F² > 2σ(F²)] | 0.048 | A measure of the agreement between the observed and calculated structure factors. |

| wR(F²) | 0.138 | A weighted measure of the agreement. |

| Goodness-of-fit (S) | 1.04 | An indicator of the quality of the refinement. |

Structural Analysis and Interpretation

A successfully refined crystal structure provides a wealth of information:

-

Molecular Conformation: The three-dimensional shape of the molecule, including the torsion angles between different functional groups.

-

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds. These can be compared to standard values to identify any unusual geometric features.

-

Intermolecular Interactions: The structure reveals how molecules are packed in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid and can provide insights into how the molecule might interact with a biological target.[18]

For 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid, key areas of interest in the structural analysis would include:

-

The dihedral angle between the benzimidazole ring and the butyric acid chain.

-

The conformation of the butyric acid side chain.

-

The hydrogen bonding network, particularly involving the carboxylic acid group and the N-H of the benzimidazole ring.

Conclusion

The determination of the single-crystal X-ray structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a critical step in understanding its chemical and physical properties and in evaluating its potential as a therapeutic agent. This guide has outlined the essential experimental and computational steps involved in this process, from synthesis and crystal growth to data collection and structure refinement. A successful structural determination will provide an invaluable atomic-level blueprint for further research and development in the field of medicinal chemistry.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Recent developments in phasing and structure refinement for macromolecular crystallography - PMC - PubMed Central. (n.d.).

- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).

- Structure refinement: some background theory and practical strategies - MIT. (n.d.).

- Single-Crystal X-Ray Diffraction | Materials Characterization - ASM Digital Library. (n.d.).

- Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.).

- Structure Refinement - The University of Oklahoma. (n.d.).

- Structure refinement: Some background theory and practical strategies - ResearchGate. (n.d.).

- 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - NIH. (n.d.).

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (n.d.).

- Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - ResearchGate. (n.d.).

- Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC - NIH. (n.d.).

- 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed. (n.d.).

- 2-((1H-Benzo[d]imidazol-2-yl)thio)butanoic acid(CAS# 21547-71-7 ) - angenechemical.com. (n.d.).

- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.).

- Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (n.d.).

- 21547-71-7(2-(1 H-BENZOIMIDAZOL-2-YLSULFANYL)-BUTYRIC ACID) Product Description - ChemicalBook. (n.d.).

- Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - MDPI. (n.d.).

- Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid - Akademik Veri Yönetim Sistemi | AVESİS. (n.d.).

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - NIH. (n.d.).

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (n.d.).

- Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed. (n.d.).

- 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | C11H12N2O2 | CID 755565 - PubChem. (n.d.).

- 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester - PubChem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsglobal.pl [rsglobal.pl]

- 8. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. dl.asminternational.org [dl.asminternational.org]

- 12. fiveable.me [fiveable.me]

- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. ou.edu [ou.edu]

- 16. researchgate.net [researchgate.net]

- 17. 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Computational Chemistry Guide to Unraveling the Therapeutic Potential of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive, in-depth framework for the computational investigation of a promising, yet underexplored, derivative: 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid. We will navigate the essential in silico techniques, from fundamental quantum mechanical calculations to sophisticated molecular dynamics simulations, to predict its physicochemical properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel therapeutics.

Introduction: The Benzimidazole Moiety and the Promise of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole. This privileged scaffold is found in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anthelmintic properties.[1][2] The versatility of the benzimidazole ring system, with its ability to engage in various non-covalent interactions, makes it an attractive starting point for drug design.

While extensive research exists on various benzimidazole derivatives, 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid remains a relatively uncharacterized compound. Its structure, featuring a flexible butyric acid side chain linked to the benzimidazole core via a thioether bond, suggests potential for unique interactions with biological macromolecules. This guide will use this molecule as a central case study to illustrate a robust computational workflow for characterizing novel drug candidates.

Foundational Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)

Before investigating the interaction of our compound with biological systems, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (T) is a powerful quantum mechanical method that allows for the accurate calculation of molecular properties.[3][4]

Rationale for DFT

DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest. Key properties that can be elucidated through DFT include:

-

Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule.

-

Electronic Properties: Calculating the distribution of electrons, which governs reactivity. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand regions susceptible to electrophilic and nucleophilic attack.[5]

-

Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be used to validate the synthesized compound.

-

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to identify regions likely to participate in hydrogen bonding and other electrostatic interactions.[6]

Protocol: DFT Calculation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

-

Structure Preparation:

-

Draw the 2D structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D model.

-

Perform an initial geometry optimization using a faster, less computationally intensive method like a molecular mechanics force field (e.g., MMFF94).

-

-

DFT Calculation Setup:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Functional: Select a suitable functional. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules.[5]

-

Basis Set: Choose a basis set that provides a good description of the electronic structure. The 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational time.[4]

-

Solvation Model: To mimic physiological conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using water as the solvent.

-

Calculation Type: Perform a geometry optimization followed by a frequency calculation to ensure the optimized structure corresponds to a true energy minimum.

-

-

Analysis of Results:

-

Visualize the optimized geometry and analyze bond lengths and angles.

-

Plot the HOMO and LUMO to identify reactive sites.

-

Generate the MEP map to visualize electrostatic potential.

-

Compare the calculated vibrational frequencies with experimental IR data if available.

-

Target Identification and Binding Affinity: Molecular Docking

With a well-characterized molecular structure, the next step is to identify potential biological targets and estimate the binding affinity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7]

The Logic of Target Selection

Given the broad bioactivity of benzimidazole derivatives, several potential target classes can be considered. Based on existing literature, promising targets for benzimidazole-containing compounds include:

-

Tubulin: Many benzimidazole anthelmintics, like albendazole, function by inhibiting tubulin polymerization.[2]

-

Cyclooxygenase (COX) enzymes: Some benzimidazole derivatives exhibit anti-inflammatory activity through COX inhibition.[8]

-

Viral Proteins: Benzimidazoles have been investigated as inhibitors of various viral proteins, including SARS-CoV-2 Mpro.[9]

-

Kinases: The benzimidazole scaffold is present in several kinase inhibitors used in cancer therapy.

For this guide, we will focus on docking 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid against human beta-tubulin .

Step-by-Step Molecular Docking Protocol

-

Preparation of the Receptor:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For beta-tubulin, a suitable PDB entry would be one complexed with a known benzimidazole inhibitor.

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera), prepare the protein by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning partial charges.

-

-

-

Preparation of the Ligand:

-

Use the DFT-optimized structure of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds.

-

-

Docking Simulation:

-

Software: Use a docking program like AutoDock Vina, Glide, or GOLD.[10][11]

-

Grid Box Definition: Define the search space (grid box) around the known binding site of the receptor.

-

Execution: Run the docking simulation. The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy.

-

-

Analysis of Docking Results:

-

Examine the predicted binding poses and their corresponding docking scores.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-ranked poses.

-

Compare the binding mode of your compound to that of known inhibitors.

-

| Parameter | Description | Example Value |

| PDB ID | Protein Data Bank identifier for the receptor | e.g., 1SA0 (Tubulin-colchicine complex) |

| Docking Score | Estimated binding affinity (e.g., in kcal/mol) | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions | Cys241, Leu248, Ala316 |

| Interaction Types | Nature of the non-covalent bonds | Hydrogen bond, hydrophobic, pi-alkyl |

Dynamic Behavior and Stability: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions under physiological conditions.[8][12]

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the time evolution of the system. This can be used to:

-

Assess the stability of the docked pose: Determine if the ligand remains bound to the receptor in a stable conformation.

-

Characterize the dynamics of the binding site: Observe how the receptor accommodates the ligand.

-

Calculate binding free energies: Employ more rigorous methods like MM/PBSA or free energy perturbation (FEP) to obtain more accurate estimates of binding affinity.

Workflow for MD Simulation

Caption: A typical workflow for molecular dynamics simulation.

Protocol for MD Simulation of the Ligand-Receptor Complex

-

System Setup (using software like GROMACS, AMBER, or NAMD):

-

Start with the best-ranked pose from molecular docking.

-

Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired level (e.g., 1 atm). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the receptor over the course of the simulation.

-

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the initial investigation of 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid as a potential therapeutic agent. By integrating DFT, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's properties, potential targets, and mechanism of action before embarking on costly and time-consuming experimental studies.